

# An In-depth Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

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## Compound of Interest

**Compound Name:** 2-(3-Butynyloxy)tetrahydro-2H-pyran

**Cat. No.:** B147362

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-(3-Butynyloxy)tetrahydro-2H-pyran**, a bifunctional molecule of significant interest in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## Chemical and Physical Properties

**2-(3-Butynyloxy)tetrahydro-2H-pyran** is a colorless to light yellow liquid.<sup>[1]</sup> It is characterized by the presence of a tetrahydropyranyl (THP) ether and a terminal alkyne functional group. The THP group serves as a common protecting group for the primary alcohol, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions. The terminal alkyne provides a reactive handle for various coupling reactions, making this compound a versatile building block in the synthesis of more complex molecules.

The key physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	154.21 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Liquid
Boiling Point	92-95 °C at 18 mmHg
Density	0.984 g/mL at 25 °C
Refractive Index (n <sub>20/D</sub> )	1.457
Flash Point	73 °C (163.4 °F) - closed cup
Storage Temperature	2-8°C <a href="#">[2]</a>

## Compound Identification

For unambiguous identification, various chemical identifiers are used internationally.

Identifier Type	Identifier
CAS Number	40365-61-5 <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-(but-3-yn-1-yloxy)oxane <a href="#">[3]</a>
InChI	1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2 <a href="#">[3]</a> <a href="#">[4]</a>
InChIKey	ZQZSNKJFOFAJQX-UHFFFAOYSA-N <a href="#">[3]</a> <a href="#">[4]</a>
SMILES	C#CCCOC1CCCCO1
MDL Number	MFCD00012352

## Safety and Handling

**2-(3-Butynyloxy)tetrahydro-2H-pyran** is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[\[2\]](#)[\[3\]](#) It causes skin and serious eye irritation and may cause respiratory irritation.[\[2\]](#)[\[3\]](#) Appropriate personal protective equipment (PPE),

including eye shields, face shields, and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[\[2\]](#)

Hazard Information	Details
Signal Word	Warning <a href="#">[3]</a>
GHS Pictogram	GHS07 (Exclamation mark)
Hazard Statements (H-Codes)	H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) <a href="#">[3]</a>
Precautionary Statements (P-Codes)	P261 (Avoid breathing mist or vapors), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352+P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) <a href="#">[2]</a>
Storage Class	10 - Combustible liquids
WGK	WGK 3

## Spectroscopic Data

Spectroscopic data is crucial for the verification of the compound's structure and purity. Data for **2-(3-Butynyloxy)tetrahydro-2H-pyran** is available from various sources.

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR: Detailed proton and carbon NMR data have been reported, confirming the assigned structure.[\[5\]](#)

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): Key signals include a triplet at approximately 4.54 ppm corresponding to the anomeric proton (H-2 of the THP ring) and a triplet at 1.89 ppm for the terminal alkyne proton.[5]
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ): Characteristic peaks appear around 98.6 ppm (C-2 of the THP ring), 81.3 ppm (quaternary alkyne carbon), and 69.2 ppm (terminal alkyne CH).[5]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the  $\text{C}\equiv\text{C}-\text{H}$  stretch at approximately  $3291\text{ cm}^{-1}$  and the C-O ether linkages.[1][5]
- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be found in the NIST WebBook.[4][6] The LC-MS (ES+) shows a peak at  $m/z$  155  $[\text{M}+\text{H}]^+$ .[5]

## Experimental Protocols

The synthesis of **2-(3-Butynyloxy)tetrahydro-2H-pyran** is a standard procedure involving the protection of an alcohol with 3,4-dihydro-2H-pyran.

### Protocol: Synthesis of **2-(3-Butynyloxy)tetrahydro-2H-pyran**

This protocol describes the acid-catalyzed protection of 3-butyn-1-ol with 3,4-dihydro-2H-pyran.

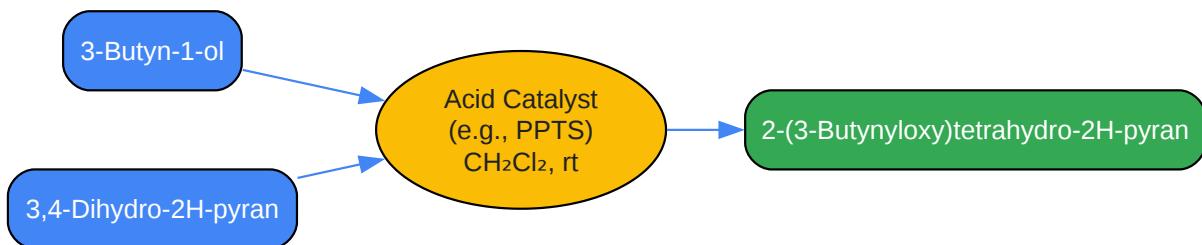
#### Materials:

- 3-Butyn-1-ol
- 3,4-Dihydro-2H-pyran (DHP)
- Pyridinium p-toluenesulfonate (PPTS)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Magnesium sulfate ( $\text{MgSO}_4$ ) or Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer

- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 3-butyn-1-ol (1.0 eq) and 3,4-dihydro-2H-pyran (1.05 eq) in anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) in a round-bottom flask, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.02-0.05 eq).[5]
- Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[5]
- Upon completion, quench the reaction by adding saturated aqueous  $\text{NaHCO}_3$  solution.[5]
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[5]
- Combine the organic extracts and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .[5]
- Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.[5]
- The crude product can be purified by vacuum distillation to yield **2-(3-Butynyloxy)tetrahydro-2H-pyran** as a clear liquid.[5]



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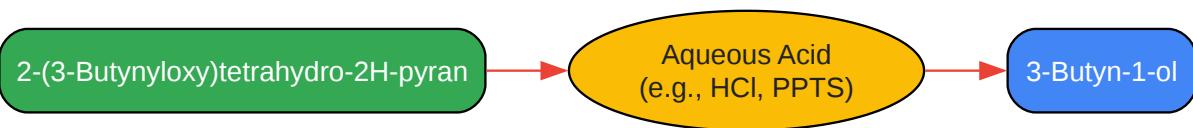
Caption: Synthesis of the target compound via acid-catalyzed reaction.

## Chemical Reactivity and Applications

The utility of **2-(3-Butynyloxy)tetrahydro-2H-pyran** in organic synthesis stems from the orthogonal reactivity of its two functional groups.

#### A. Deprotection of the THP Ether

The THP ether is stable to most nucleophilic, basic, and reducing conditions but is readily cleaved under mild acidic conditions to regenerate the primary alcohol. This makes it an ideal protecting group in multi-step syntheses.



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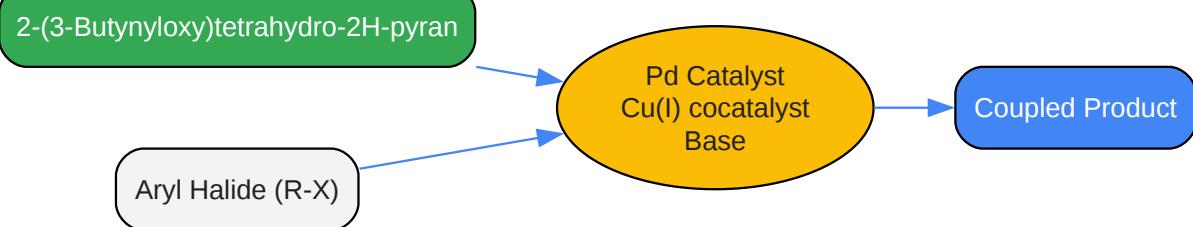
Caption: Deprotection of the THP ether to yield the parent alcohol.

#### B. Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a wide array of chemical transformations, including:

- Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form carbon-carbon bonds.
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
- Alkynylation: Deprotonation with a strong base followed by reaction with an electrophile.
- Hydration: Conversion to a methyl ketone.

These reactions allow for the introduction of molecular complexity at the terminus of the butynyl chain while the hydroxyl group remains protected.



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Caption: A typical Sonogashira coupling reaction workflow.

In summary, **2-(3-Butynyloxy)tetrahydro-2H-pyran** is a valuable synthetic intermediate. Its properties allow for selective manipulation of either the alkyne or the protected alcohol, providing a strategic advantage in the synthesis of complex target molecules for pharmaceutical and materials science applications.

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[<https://www.benchchem.com/product/b147362#2-3-butynyloxy-tetrahydro-2h-pyran-chemical-properties>]

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